Cas no 2229139-04-0 ((pyrimidin-2-yl)methyl sulfamate)

(pyrimidin-2-yl)methyl sulfamate 化学的及び物理的性質
名前と識別子
-
- (pyrimidin-2-yl)methyl sulfamate
- 2229139-04-0
- EN300-2004188
-
- インチ: 1S/C5H7N3O3S/c6-12(9,10)11-4-5-7-2-1-3-8-5/h1-3H,4H2,(H2,6,9,10)
- InChIKey: MOVGANOBEVVLRT-UHFFFAOYSA-N
- ほほえんだ: S(N)(=O)(=O)OCC1N=CC=CN=1
計算された属性
- せいみつぶんしりょう: 189.02081227g/mol
- どういたいしつりょう: 189.02081227g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 104Ų
(pyrimidin-2-yl)methyl sulfamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2004188-0.1g |
(pyrimidin-2-yl)methyl sulfamate |
2229139-04-0 | 0.1g |
$1031.0 | 2023-09-16 | ||
Enamine | EN300-2004188-5.0g |
(pyrimidin-2-yl)methyl sulfamate |
2229139-04-0 | 5g |
$3396.0 | 2023-05-23 | ||
Enamine | EN300-2004188-0.25g |
(pyrimidin-2-yl)methyl sulfamate |
2229139-04-0 | 0.25g |
$1078.0 | 2023-09-16 | ||
Enamine | EN300-2004188-10.0g |
(pyrimidin-2-yl)methyl sulfamate |
2229139-04-0 | 10g |
$5037.0 | 2023-05-23 | ||
Enamine | EN300-2004188-0.5g |
(pyrimidin-2-yl)methyl sulfamate |
2229139-04-0 | 0.5g |
$1124.0 | 2023-09-16 | ||
Enamine | EN300-2004188-2.5g |
(pyrimidin-2-yl)methyl sulfamate |
2229139-04-0 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-2004188-10g |
(pyrimidin-2-yl)methyl sulfamate |
2229139-04-0 | 10g |
$5037.0 | 2023-09-16 | ||
Enamine | EN300-2004188-1.0g |
(pyrimidin-2-yl)methyl sulfamate |
2229139-04-0 | 1g |
$1172.0 | 2023-05-23 | ||
Enamine | EN300-2004188-0.05g |
(pyrimidin-2-yl)methyl sulfamate |
2229139-04-0 | 0.05g |
$983.0 | 2023-09-16 | ||
Enamine | EN300-2004188-1g |
(pyrimidin-2-yl)methyl sulfamate |
2229139-04-0 | 1g |
$1172.0 | 2023-09-16 |
(pyrimidin-2-yl)methyl sulfamate 関連文献
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
(pyrimidin-2-yl)methyl sulfamateに関する追加情報
Comprehensive Analysis of (pyrimidin-2-yl)methyl sulfamate (CAS No. 2229139-04-0): Properties, Applications, and Industry Insights
The compound (pyrimidin-2-yl)methyl sulfamate (CAS No. 2229139-04-0) has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceuticals and agrochemicals. As a sulfamate derivative, it belongs to a class of compounds known for their versatility in drug design and biological activity modulation. Researchers and industry professionals are increasingly exploring its role in targeted therapies, making it a subject of interest in medicinal chemistry and biomolecular research.
One of the key features of (pyrimidin-2-yl)methyl sulfamate is its pyrimidine backbone, a heterocyclic aromatic ring system that is prevalent in nucleic acids and many FDA-approved drugs. This structural motif contributes to its ability to interact with enzymes and receptors, particularly those involved in signal transduction pathways. The sulfamate group further enhances its reactivity, enabling potential applications as an inhibitor or modulator in biochemical processes. Recent studies have highlighted its relevance in enzyme inhibition, particularly targeting carbonic anhydrases and other metalloenzymes.
From a synthetic perspective, CAS No. 2229139-04-0 represents an interesting case study in organic synthesis optimization. Its preparation typically involves multi-step reactions, including the functionalization of pyrimidine derivatives and subsequent sulfamoylation. The compound's stability under various pH conditions and its solubility profile make it a candidate for formulation development in pharmaceutical contexts. Industry experts are particularly interested in its structure-activity relationships (SAR), which could unlock new therapeutic possibilities.
In the context of current research trends, (pyrimidin-2-yl)methyl sulfamate aligns with several hot topics in chemical biology. The growing demand for small molecule modulators of protein-protein interactions has put sulfamate-containing compounds in the spotlight. Additionally, its potential role in epigenetic regulation—through possible interactions with histone-modifying enzymes—has sparked curiosity among researchers investigating gene expression control mechanisms. These applications position the compound as relevant to cutting-edge areas like precision medicine and targeted cancer therapies.
The analytical characterization of 2229139-04-0 presents its own set of interesting challenges and opportunities. Advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to elucidate its structural features and confirm its purity. These analytical methods are crucial for establishing quality control parameters in industrial production settings. Furthermore, computational chemistry approaches, including molecular docking studies, have provided insights into its potential binding modes with biological targets.
From a regulatory standpoint, compounds like (pyrimidin-2-yl)methyl sulfamate are subject to careful evaluation regarding their toxicological profiles and environmental impact. While not classified as hazardous, thorough assessment of its biodegradation pathways and ecotoxicological effects remains an important consideration for large-scale applications. This aligns with the pharmaceutical industry's increasing focus on green chemistry principles and sustainable synthesis methods.
The commercial landscape for CAS No. 2229139-04-0 reflects growing interest from both research chemical suppliers and pharmaceutical development companies. Market analysis suggests steady demand for this compound, particularly from academic institutions conducting mechanistic studies and biotechnology firms exploring novel drug discovery platforms. Its price point and availability vary depending on purity grades and quantities, with custom synthesis options becoming more prevalent to meet diverse research needs.
Looking ahead, the future prospects for (pyrimidin-2-yl)methyl sulfamate appear promising. As research continues to uncover its potential biological activities and applications, we may see increased patent activity surrounding its derivatives and formulations. The compound's versatility positions it well for potential repurposing opportunities in various therapeutic areas. Moreover, advances in continuous flow chemistry and other modern synthetic methodologies could improve its production efficiency and accessibility for the research community.
For researchers considering working with 2229139-04-0, several practical considerations merit attention. Proper storage conditions (typically cool and dry environments), handling procedures, and analytical validation methods should be established. The compound's stability under various conditions should be verified for specific applications, and appropriate solvent systems for its dissolution should be selected based on intended use. These factors contribute to obtaining reproducible results in both biological and chemical studies.
In conclusion, (pyrimidin-2-yl)methyl sulfamate represents an intriguing case at the intersection of medicinal chemistry and chemical biology. Its unique structural features, combined with growing understanding of its potential applications, make it a compound worth watching in coming years. As research methodologies advance and our knowledge of biological systems deepens, the full potential of this sulfamate derivative may yet be realized, possibly contributing to innovations in healthcare and beyond.
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